molecular formula C24H32O4 B12096473 EnglerinB

EnglerinB

Cat. No.: B12096473
M. Wt: 384.5 g/mol
InChI Key: VWHNJBKOOIZSEF-ACCUITESSA-N
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Description

Englerin B is a natural product derived from the plant Phyllanthus engleri. It is a guaiane sesquiterpene, a class of terpenes known for their complex structures and biological activities. Englerin B has garnered significant attention due to its potent cytotoxic effects against certain cancer cell lines, particularly renal cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Englerin B involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the guaiane skeleton, followed by the introduction of various functional groups. The synthetic routes often involve reactions such as Diels-Alder cycloaddition, oxidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of Englerin B is still in the research phase, with efforts focused on optimizing the synthetic routes for scalability. Biotechnological approaches, such as using engineered microorganisms to produce Englerin B, are also being explored to make the production process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Englerin B undergoes various chemical reactions, including:

    Oxidation: Englerin B can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in Englerin B, potentially altering its cytotoxic properties.

    Substitution: Substitution reactions can introduce new functional groups into the Englerin B molecule, leading to the formation of analogues with varied biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions are various Englerin B derivatives, each with potentially unique biological activities.

Scientific Research Applications

Englerin B has a wide range of applications in scientific research:

    Chemistry: Englerin B serves as a model compound for studying complex natural product synthesis and reaction mechanisms.

    Biology: It is used to investigate cellular pathways and mechanisms of cytotoxicity in cancer cells.

    Medicine: Englerin B is being explored as a potential therapeutic agent for treating renal cancer and other malignancies.

    Industry: Research is ongoing to develop Englerin B-based drugs and to explore its potential in other industrial applications, such as agriculture and biotechnology.

Mechanism of Action

Englerin B exerts its effects primarily through the induction of necrosis in renal cancer cells. It selectively targets renal cancer cells without affecting normal kidney cells. The mechanism involves the generation of reactive oxygen species and calcium influx into the cytoplasm, leading to cell death. Englerin B also disrupts lipid metabolism and induces endoplasmic reticulum stress, which contributes to its cytotoxic effects .

Comparison with Similar Compounds

Englerin B is unique among guaiane sesquiterpenes due to its potent and selective cytotoxicity against renal cancer cells. Similar compounds include:

    Englerin A: Another guaiane sesquiterpene with similar cytotoxic properties but different molecular targets.

    Guaiazulene: A guaiane derivative with anti-inflammatory and antioxidant properties.

    Costunolide: A sesquiterpene lactone with anticancer and anti-inflammatory activities.

Englerin B stands out due to its specific action on renal cancer cells and its potential as a therapeutic agent.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(10-hydroxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H32O4/c1-15(2)24-14-19(25)23(4,28-24)18-12-10-16(3)21(18)22(24)27-20(26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15-16,18-19,21-22,25H,10,12,14H2,1-4H3/b13-11+

InChI Key

VWHNJBKOOIZSEF-ACCUITESSA-N

Isomeric SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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